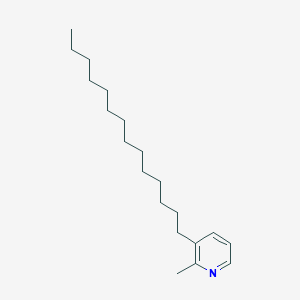
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate is a complex compound that features copper as the central metal ion coordinated with 2-diphenylphosphanylethyl(diphenyl)phosphane and diacetate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate typically involves the reaction of copper salts with 2-diphenylphosphanylethyl(diphenyl)phosphane in the presence of acetic acid. One common method includes dissolving copper(II) acetate in a suitable solvent, such as ethanol, and then adding 2-diphenylphosphanylethyl(diphenyl)phosphane under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired complex is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states, which may alter the coordination environment and reactivity of the complex.
Reduction: Reduction reactions can revert the copper center to lower oxidation states, affecting the overall stability and reactivity of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions, including inert atmospheres and specific temperature ranges, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in a variety of new complexes with different ligands .
Applications De Recherche Scientifique
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate has several scientific research applications:
Mécanisme D'action
The mechanism by which copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate exerts its effects involves the coordination of the copper center with various ligands, facilitating electron transfer and catalytic processes. The molecular targets include substrates in catalytic reactions, where the compound acts as a mediator to enhance reaction rates and selectivity. Pathways involved may include redox cycles and ligand exchange processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar bidentate ligand used in coordination chemistry to prepare metal complexes.
Copper(I) halide complexes: These complexes also feature copper coordinated with phosphine ligands and exhibit similar catalytic properties.
Uniqueness
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate is unique due to its specific ligand arrangement, which provides distinct electronic and steric properties. This uniqueness enhances its performance in catalytic applications and its potential in scientific research compared to other similar compounds.
Propriétés
Formule moléculaire |
C30H30CuO4P2 |
|---|---|
Poids moléculaire |
580.0 g/mol |
Nom IUPAC |
copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate |
InChI |
InChI=1S/C26H24P2.2C2H4O2.Cu/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*1-2(3)4;/h1-20H,21-22H2;2*1H3,(H,3,4);/q;;;+2/p-2 |
Clé InChI |
RPIBQESUBINVPB-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


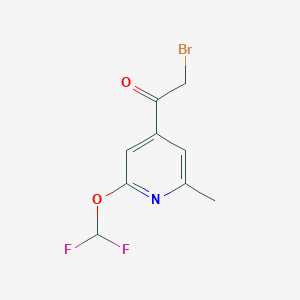
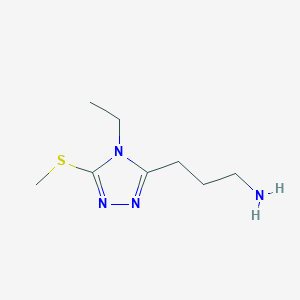

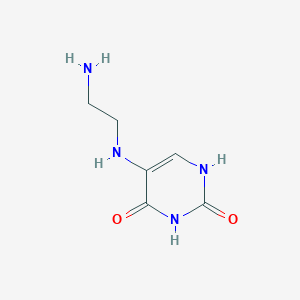
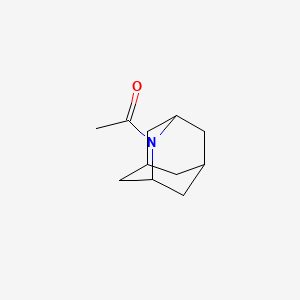
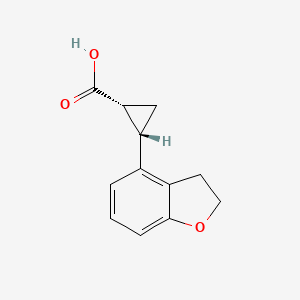

![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)

